1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea
Overview
Description
Scientific Research Applications
Organic Synthesis
- Catalysis in Asymmetric Michael Addition : A urea derivative, similar to 1,3-Bis(1-benzyl-5-oxopyrrolidin-3-yl)urea, showed potent catalytic activity in the asymmetric Michael addition of thiols to β-nitrostyrenes, yielding high yields of up to 93% ee (Kawazoe et al., 2015).
Materials Science
- Conducting Polymers from Low Oxidation Potential Monomers : A study highlighted the synthesis of conducting polymers using derivatives of bis(pyrrol-2-yl) arylenes, which could include compounds related to this compound. These materials exhibit low oxidation potentials and stability in conducting form (Sotzing et al., 1996).
Molecular Recognition and Interaction
- Interaction with DNA : Certain urea compounds similar to the 1,3-bis variant have been studied for their interaction with calf-thymus DNA. These compounds show binding in an intercalative mode, with metal derivatives being more effective (Ajloo et al., 2015).
- Supramolecular Complex Formation : Urea derivatives have been used to form highly stable supramolecular complexes with other molecules, showcasing their potential in chemical and biological recognition (Chetia & Iyer, 2006).
Structural and Conformational Studies
Study of Preferred Solution Conformation : N,N'-bis(tosylalkyl)ureas, structurally related to 1,3-bis ureas, have been analyzed for their solution conformation, revealing interesting intramolecular shielding phenomena (Tel & Engberts, 2010).
Formation of Oligomeric and Macrocyclic Ureas : Research has been conducted on the formation of cyclic trimers and tetramers from compounds related to 1,3-bis ureas, demonstrating their ability to adopt preferred folded conformations (Gube et al., 2012).
X-ray Crystallography and Tautomeric Transition
- X-ray Analysis and Tautomeric Studies : The compound 3-amino-1{[bis(benzylsulfanyl)methylidene]amino}urea, structurally related to 1,3-bis ureas, was studied using X-ray crystallography to understand its tautomeric transitions (How et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,3-bis(1-benzyl-5-oxopyrrolidin-3-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c28-21-11-19(15-26(21)13-17-7-3-1-4-8-17)24-23(30)25-20-12-22(29)27(16-20)14-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H2,24,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYPKUCKPCGFSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)NC(=O)NC3CC(=O)N(C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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